![molecular formula C20H18F2N4O2S B2589282 N-(2,6-difluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921485-24-7](/img/structure/B2589282.png)
N-(2,6-difluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
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Description
N-(2,6-difluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Bioactivity
N-(2,6-difluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a compound that has not been directly addressed in the literature according to the search results. However, the scientific research surrounding similar compounds provides insight into potential applications and methodologies that could be relevant. The research applications of related compounds span from the synthesis of novel heterocyclic compounds to their evaluation for various biological activities, including antibacterial, antitumor, and enzyme inhibition activities.
Synthesis of Heterocyclic Compounds : A study by Gull et al. (2016) discusses the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, highlighting a methodology that could be applied to synthesize N-(2,6-difluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide. These compounds were evaluated for their antioxidant, haemolytic, antibacterial, and urease inhibition activities, demonstrating moderate to good biological activities, especially in urease inhibition (Gull et al., 2016).
Biological Activities : The research by Stec et al. (2011) on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors introduces N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide as a compound with significant in vitro and in vivo efficacy. This study illustrates the potential of structurally similar compounds in therapeutic applications, particularly in targeting specific enzymes or pathways (Stec et al., 2011).
Antibacterial and Antitumor Evaluation : Borad et al. (2015) synthesized a series of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, demonstrating the process of creating compounds with significant antibacterial activity. Such research underscores the importance of synthetic chemistry in developing new therapeutic agents with potential antibacterial properties (Borad et al., 2015).
properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O2S/c1-12-4-2-5-13(8-12)24-19(28)26-20-25-14(11-29-20)9-18(27)23-10-15-16(21)6-3-7-17(15)22/h2-8,11H,9-10H2,1H3,(H,23,27)(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLWPEGQCIKLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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